Foresaconitine

Vue d'ensemble

Description

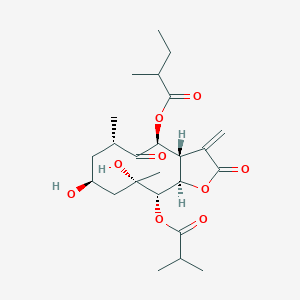

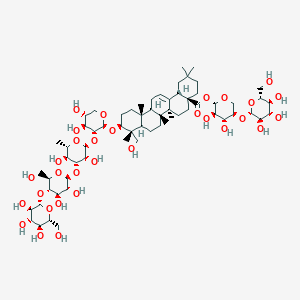

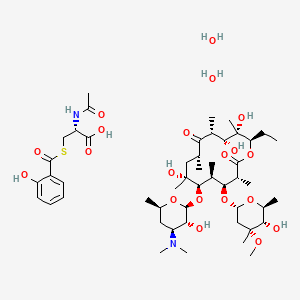

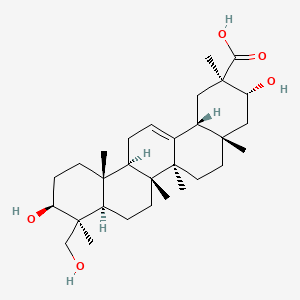

Foresaconitine, also known as Vilmorrianine C, is a norditerpenoid alkaloid . It is isolated from the processed tubers of Aconitum carmichaeli . The CAS Number of Foresaconitine is 73870-35-6 . Its molecular weight is 627.78 .

Synthesis Analysis

Foresaconitine is a natural product with a variety of chemical properties. It can be isolated from the root bark of the medicinal plant Foresia corymbosa .Molecular Structure Analysis

The IUPAC name of Foresaconitine is (3S,6S,6aS,7R,7aR,8S,9R,10S,12S,12aS,13R,14R)-11a-acetoxy-1-ethyl-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl 4-methoxybenzoate . The molecular formula of Foresaconitine is C35H49NO9 .Physical And Chemical Properties Analysis

Foresaconitine has a density of 1.3±0.1 g/cm3 . Its boiling point is 663.4±55.0 °C at 760 mmHg . The molar refractivity of Foresaconitine is 164.9±0.4 cm3 .Applications De Recherche Scientifique

C35H49NO9C_{35}H_{49}NO_{9}C35H49NO9

, known for its potential in various scientific research applications. Below is a comprehensive analysis focusing on six distinct applications of Foresaconitine, each with a detailed section.Cancer Research: Lung Adenocarcinoma Progression

Foresaconitine has been implicated in the study of lung adenocarcinoma (LUAD), particularly in understanding the tumor microenvironment (TME). Research suggests that Foresaconitine may influence macrophage metabolism, affecting their role in cancer promotion and suppression . The compound’s interaction with the protein tyrosine phosphatase receptor type F (PTPRF) could be pivotal in reprogramming inflammatory cytokines within the LUAD microenvironment, potentially offering new insights into tumor progression mechanisms .

Metabolic Studies: Macrophagic Glycolysis

The metabolic status of macrophages plays a dual role in LUAD. Studies involving Foresaconitine have explored how it affects glucose metabolism in tumor cells and macrophages. By regulating macrophagic glycolysis, Foresaconitine could be significant in understanding the metabolic pathways that contribute to cancer progression .

Immunotherapy: Cytokine Secretion

Foresaconitine may also have applications in immunotherapy research. It has been shown to activate signaling pathways that promote cytokine secretion, such as IL4 and M-CSF. These cytokines are crucial for macrophage polarization, which is a significant factor in immunotherapy responses .

Pharmacology: Diterpene Alkaloid Properties

As a diterpene alkaloid, Foresaconitine’s pharmacological properties are of great interest. It is isolated from several Aconitum species and could be used to investigate the therapeutic potential of natural compounds. Its role as a human urinary metabolite and plant metabolite also opens up avenues for studying xenobiotic effects and metabolism .

Biochemical Research: Enzyme Interaction

The interaction of Foresaconitine with enzymes like IGF-1R and its subsequent effect on PI3K-AKT and JAK-STAT signaling pathways can be a rich field of study. Understanding these interactions can provide insights into cellular processes and disease mechanisms .

Molecular Biology: Gene Expression

Foresaconitine’s impact on gene expression, particularly in the context of cancer biology, is another area of application. Its influence on the expression of genes related to cytokines and metabolic enzymes could help decipher the genetic underpinnings of diseases .

Safety and Hazards

Mécanisme D'action

Foresaconitine is a norditerpenoid alkaloid isolated from the processed tubers of Aconitum carmichaeli . It has a complex mechanism of action, which involves interactions with various targets, biochemical pathways, and environmental factors.

Target of Action

It is known that norditerpenoid alkaloids, a class to which foresaconitine belongs, often interact with ion channels and receptors in the nervous system

Mode of Action

It is likely that foresaconitine, like other norditerpenoid alkaloids, interacts with its targets to modulate their function

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Foresaconitine is currently unknown .

Result of Action

As a norditerpenoid alkaloid, it is likely to have effects on the nervous system, but specific studies on Foresaconitine are lacking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific studies on how such factors influence foresaconitine are currently lacking .

Propriétés

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27+,28+,29+,30-,31?,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPEIXJYAJCHL-RMQZIYKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vilmorrianine C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

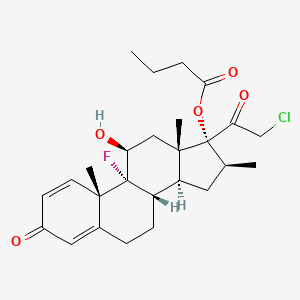

![2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)